2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide
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Overview
Description
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide is an intriguing compound with a distinct structure belonging to the pyridopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide generally involves the following key steps:
Starting Material: The synthesis begins with the preparation of the core pyridopyrimidine scaffold.
Methoxylation: Introduction of the methoxy group at the 5-position is typically achieved using methanol in the presence of a suitable catalyst.
Acylation: The N-propylacetamide moiety is introduced through acylation reactions, utilizing propylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
For industrial-scale production, the process is scaled up with optimizations to increase yield and purity. Continuous flow reactors and automation are often employed to maintain consistent reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, yielding oxidized derivatives.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride, leading to reduced forms of the compound.
Substitution: The methoxy group can be replaced with other substituents under specific conditions using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles like amines or thiols
Major Products Formed
The major products depend on the specific reaction:
Oxidation: Oxidized analogs with increased electronegativity.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: New derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry
This compound is studied for its unique reactivity and potential as a building block in complex organic synthesis.
Biology
In biological research, it is evaluated for its interactions with biological macromolecules, particularly in the context of enzyme inhibition and receptor binding.
Medicine
Medicinally, 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide has been explored for its potential as an anticancer agent, owing to its ability to interact with specific cellular pathways.
Industry
Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its potential in polymer chemistry for the development of novel materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets, such as enzymes and receptors. Its mechanism often involves:
Binding to Active Sites: It can bind to the active sites of enzymes, inhibiting their function.
Modulating Pathways: It can alter signaling pathways by interacting with specific proteins, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the pyridopyrimidine class include:
2-(5-methoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-acetamide
1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3-yl acetamide
Uniqueness
The presence of the N-propylacetamide group and the specific methoxy substitution confer unique reactivity and biological activity profiles to 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide. This makes it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-4-6-15-10(19)8-18-13(20)11-9(22-3)5-7-16-12(11)17(2)14(18)21/h5,7H,4,6,8H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJKCJOMWYLSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=CN=C2N(C1=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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